3-(Oxazol-2-yl)benzoic acid
Overview
Description
3-(Oxazol-2-yl)benzoic acid is a heterocyclic compound with a fused benzene and oxazole ring system. Its chemical structure consists of a benzoic acid moiety (a carboxylic acid group attached to a benzene ring) linked to an oxazole ring (a five-membered ring containing oxygen and nitrogen atoms). The oxazole ring is doubly unsaturated, with an oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .
Synthesis Analysis
The synthesis of This compound involves the condensation of appropriate precursors. Various synthetic routes have been explored, including cyclization reactions of substituted anilines with oxazole derivatives. Researchers have developed novel protocols using transition metal catalysts to efficiently access this compound .
Scientific Research Applications
Antioxidant Properties : 3-(Oxazol-2-yl)benzoic acid derivatives, such as oxazole-5(4H)-one derivatives, have been synthesized and evaluated for their antioxidant activities. One study found that these compounds, particularly E3, displayed significant antioxidant activity, outperforming even specific inhibitors like caffeine in certain assays (Kuş et al., 2017).
Complex Formation with Iron : Research on 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid (ICL670), a compound related to this compound, has shown its ability to form complexes with iron. These complexes have been studied for their stability, redox properties, and potential involvement in oxidative stress (Steinhauser et al., 2005).
Photophysical Properties and Antimicrobial Activity : Novel fluorescent derivatives of this compound have been synthesized and shown to have notable photophysical properties and antimicrobial activity. These compounds have demonstrated effectiveness against various bacterial and fungal strains (Phatangare et al., 2013).
Isomer Studies : The E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid, a compound closely related to this compound, have been studied for their supramolecular structures. This research has contributed to the understanding of molecular interactions and structural characteristics of such compounds (Trujillo-Ferrara et al., 2004).
Antiviral and Cytotoxic Activities : Derivatives of this compound have been evaluated for their antiviral and cytotoxic activities. Some compounds, such as 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, have shown distinct activity against viruses like Herpes simplex (Selvam et al., 2010).
Plant Growth Regulation : Research into synthetic plant growth regulators has explored derivatives of this compound. These compounds have been synthesized and tested for their potential to regulate plant growth (Harris & Huppatz, 1978).
Secondary Interactions and Structure-Activity Relationships : Studies have been conducted on the structural motifs and interactions of benzoic acid derivatives. These investigations have provided insights into the bioactivity predictions based on structural variations (Dinesh, 2013).
Properties
IUPAC Name |
3-(1,3-oxazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAITKPPSLYKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595016 | |
Record name | 3-(1,3-Oxazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473538-18-0 | |
Record name | 3-(1,3-Oxazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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